LY2456302, also known as CERC-501 or Aticaprant, is a potent, selective antagonist of the kappa opioid receptor (KOR). [, , , , , , , , , , , , , , , ] This small molecule exhibits high affinity for KOR and demonstrates >30-fold functional selectivity over mu (MOR) and delta (DOR) opioid receptors. [, , ] Developed as a potential therapeutic agent for neuropsychiatric and substance abuse disorders, LY2456302 has been the subject of extensive research for its potential in treating depression, anxiety, and addiction. [, , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
Reductive Amination: One approach involves a reductive amination reaction between (S)-3-fluoro-4-(4-formylphenoxy)benzamide and 2-(3,5-dimethylphenyl)pyrrolidine, using a reducing agent like sodium triacetoxyborohydride. [] This method has been adapted for both batch and microflow conditions, with the latter employing a silicon-nanostructure-supported palladium nanoparticle composite as a reusable heterogeneous catalyst. []
Borrowing Hydrogen Annulation: Another strategy utilizes an iridium-catalyzed enantioconvergent borrowing hydrogen annulation of racemic 1,4-diols with amines. [] This method offers a direct and versatile route to chiral N-heterocycles, including LY2456302, by efficiently constructing two C-N bonds in a single step. []
Molecular Structure Analysis
LY2456302 possesses a chiral center and exists as a single enantiomer. [, ] The structure consists of a central benzene ring with three substituents:
Mechanism of Action
LY2456302 acts as a competitive antagonist at the KOR. [, , , , , , , , ] By binding to the receptor, it blocks the actions of endogenous agonists like dynorphin, thereby preventing downstream signaling cascades associated with KOR activation. [, , , ] This blockade has been shown to produce antidepressant and anxiolytic-like effects in preclinical models. [, , , , , ]
Furthermore, research suggests that LY2456302's duration of action is linked to its ability to activate c-Jun N-terminal kinase 1 (JNK1), a protein involved in cellular stress responses. [] This suggests a potential noncompetitive mechanism contributing to its long-lasting effects.
Applications
Depression Research: Studies have explored LY2456302's efficacy in treating major depressive disorder (MDD), with promising results in rodent models of stress-induced social deficits and anhedonia. [, , , , , , , , ]
Addiction Research: Research has investigated the compound's ability to reduce alcohol and nicotine seeking and withdrawal symptoms, suggesting potential for treating substance use disorders. [, , , , , ]
Pain Research: LY2456302 has been used to study the role of KOR in pain modulation, particularly in the context of postoperative pain sensitization. []
Brain Imaging Studies: Radiolabeled versions of LY2456302, such as [11C]-LY2459989 and [18F]-LY2459989, have been developed and evaluated as positron emission tomography (PET) radiotracers for imaging KOR in nonhuman primates. [, , ] These tracers hold promise for investigating KOR function and occupancy in preclinical and potentially clinical settings.
Future Directions
Clinical Trials: While early clinical trials for MDD and nicotine withdrawal have shown mixed results, further research is needed to fully elucidate the therapeutic potential of LY2456302 in humans. [, ]
Understanding Sex Differences: Preclinical studies suggest sex-dependent differences in response to LY2456302, highlighting the need for further investigation into sex-specific mechanisms and potential tailored treatment strategies. [, ]
Combination Therapies: Exploring the efficacy of LY2456302 in combination with other pharmacological agents, such as MOR antagonists or antidepressants, could lead to more effective treatment options. [, , ]
Related Compounds
CERC-501
Compound Description: CERC-501, formerly known as LY2456302, is a potent, selective kappa opioid receptor (KOR) antagonist. It exhibits over 30-fold functional selectivity for KOR over mu and delta opioid receptors . Preclinical studies highlight its potential in treating depression, anxiety, and substance use disorders, including alcohol and nicotine addiction .
LY2795050
Compound Description: LY2795050 is a novel, selective KOR antagonist radiotracer used in Positron Emission Tomography (PET) studies . It allows researchers to visualize and quantify KOR occupancy in the brain.
¹¹C-LY2795050
Compound Description: ¹¹C-LY2795050 is the carbon-11 radiolabeled form of LY2795050. This radiotracer exhibits favorable pharmacokinetic properties and a high binding affinity for KOR, enabling its use in PET imaging to study KOR in vivo .
Morphine
Compound Description: Morphine is a potent opioid analgesic that primarily acts as a mu-opioid receptor agonist . It induces mydriasis (pupil dilation) in rats.
Naloxone
Compound Description: Naloxone is a non-selective opioid receptor antagonist used to reverse opioid overdoses . It is frequently employed in research to block the effects of opioids.
Fentanyl
Compound Description: Fentanyl is a potent synthetic opioid analgesic primarily acting as a mu-opioid receptor agonist. It induces miosis (pupil constriction) in humans .
Naltrexone
Compound Description: Naltrexone is a long-acting, non-selective opioid receptor antagonist, primarily targeting mu-opioid receptors . It is FDA-approved for treating alcohol and opioid dependence.
Naltrindole
Compound Description: Naltrindole is a selective delta opioid receptor (DOR) antagonist .
Nor-BNI
Compound Description: Nor-binaltorphimine (nor-BNI) is a long-acting, highly selective KOR antagonist .
U50,488H (U50)
Compound Description: U50,488H (U50) is a selective KOR agonist, commonly used in research to induce KOR-mediated effects . It often produces dysphoric and aversive effects.
Aticaprant
Compound Description: Aticaprant is a selective, short-acting KOR antagonist . Similar to LY2456302, it is being explored as a potential treatment for mood disorders and alcohol dependence.
¹¹C-EKAP
Compound Description: ¹¹C-EKAP, chemically known as 11C-methyl-(R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((diethylamino)methyl)piperazine-1-carboxylate, is a KOR agonist radiotracer developed as an alternative to ¹¹C-GR103545 .
LY2459989
Compound Description: LY2459989 is a selective KOR antagonist that can be radiolabeled for use as a PET radioligand .
¹¹C-LY2459989
Compound Description: ¹¹C-LY2459989 is the carbon-11 radiolabeled version of LY2459989, specifically designed as a PET radioligand for imaging KOR .
¹⁸F-LY2459989
Compound Description: ¹⁸F-LY2459989 is the fluorine-18 labeled version of LY2459989, designed for PET imaging of KOR .
¹¹C-FEKAP
Compound Description: ¹¹C-FEKAP is a novel KOR agonist radiotracer designed to overcome the limitations of ¹¹C-GR103545 . It exhibits fast tissue kinetics and high specific binding in monkeys, making it a potentially valuable tool for KOR imaging.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The two isoforms of glycogen synthase kinase 3, GSK3α and GSK3β, constitutively phosphorylate and inactivate glycogen synthase, preventing glycogen synthesis. They also phosphorylate proteins that are relevant to Alzheimer’s disease and osteogenesis. AZD 1080 is a potent, brain permeable inhibitor of GSK3α and GSK3β (Kis = 6.9 and 31 nM, respectively). It shows >14-fold selectivity against several kinases, receptors, enzymes, and ion channels. AZD 1080 inhibits tau phosphorylation in cells. It shows good bioavailability after oral administration in vivo, inhibiting hippocampal tau phosphorylation and reversing cognitive deficits induced by the NMDA receptor antagonist (+)-MK-801.5 In humans, oral AZD 1080 inhibits GSK3 activity in peripheral blood lymphocytes following an initial delay in response. AZD-1080 is a potent and selective GSK3 inhibitor that demonstrates peripheral target engagement in Phase 1 clinical studies. AZD1080 inhibits tau phosphorylation in cells expressing human tau and in intact rat brain. Interestingly, subchronic but not acute administration with AZD1080 reverses MK-801-induced deficits, measured by long-term potentiation in hippocampal slices and in a cognitive test in mice, suggesting that reversal of synaptic plasticity deficits in dysfunctional systems requires longer term modifications of proteins downstream of GSK3β signaling.
AZD 1283 is an antagonist of the purinergic P2Y12 receptor (IC50 = 25 nM in a GTPγS assay in CHO cells). It selectively binds to the P2Y12 receptor (Kd = 11 nM) over more than 100 enzymes, receptors, and ion channels, including the P2Y1, platelet activating factor (PAF), and thromboxane A2 receptors, at 10 µM. AZD 1283 increases blood flow and inhibits platelet aggregation induced by ADP in a modified Folts dog model of thrombosis with ED50 values of 3 and 10 µg/kg per minute, respectively. AZD1283 is a potent antagonist of the P2Y12 receptor. In a modified Folts model in dog, both AZD1283 dose-dependently induced increases in blood flow and inhibition of ADP-induced platelet aggregation with antithrombotic ED50 values of 3.0 μg/kg/min. The doses that induced a larger than 3-fold increase in bleeding time were 33 μg/kg/min. Thus, the therapeutic index (TI) was ≥ 10. On the basis of these data, AZD1283 was progressed into human clinical trials as candidate drug.
AZD-1386 is a transient receptor potential vanilloid 1'(TRPV1) antagonist. AZD1386 has been shown to increase oesophageal and skin heat pain thresholds. This drug class may have a potential for treatment of GERD.
AZD1390 is a potent and selective ATM inhibitor with the ability to cross the blood-brain barrier suitable for the treatment of intracranial malignancies.AZD1390 is an exceptionally potent inhibitor of ATM in cells (IC50 = 0.78 nM) with >10,000-fold selectivity over closely related members of the PIKK family of enzymes and excellent selectivity across a broad panel of kinases. AZD1390 displays excellent oral bioavailability in preclinical species (66% in rat and 74% in dog), is not a substrate for human efflux transporters, and has been shown to efficiently cross the BBB in non-human primate PET studies.
AZD-1678 is a potent CCR4 receptor antagonist. AZD-1678 targets a molecule called CCR4, which is found on immune cells and helps direct these cells to where they need to go. In kidney cancer, CCR4 is thought to drive immune cells toward the tumor cell. When this happens, the tumor causes the immune cells that are redirected toward it to become inactive or, in the worst case, aid the spread of cancer. CCR4 receptor antagonists for the treatment of allergic rhinitis.